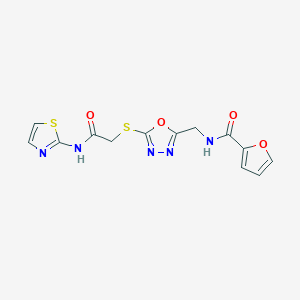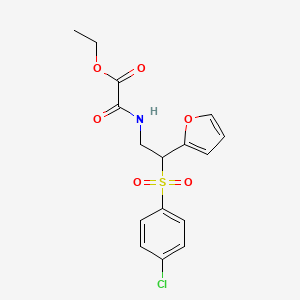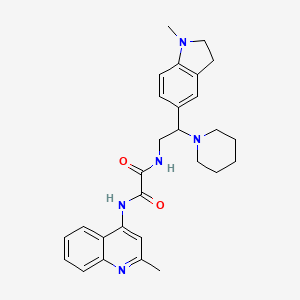
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Wirkmechanismus
Target of Action
1-(2-Chloroethyl)triazole-4-carboxamide is a derivative of 1,2,3-triazole, which has been found to have significant anticancer activity . The primary targets of this compound are cancer cells, specifically leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer cells .
Mode of Action
The compound interacts with its targets by inhibiting their growth .
Biochemical Pathways
Given the compound’s anticancer activity, it likely affects pathways related to cell growth and proliferation
Pharmacokinetics
The compound’s chemical stability, resistance to metabolic degradation, and ability to form hydrogen bonds suggest that it may have favorable pharmacokinetic properties .
Result of Action
The primary result of the compound’s action is the inhibition of growth in various types of cancer cells . This suggests that 1-(2-Chloroethyl)triazole-4-carboxamide may have potential as a therapeutic agent for a variety of cancers.
Biochemische Analyse
Biochemical Properties
It is known that triazole derivatives have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Cellular Effects
Preliminary studies suggest that triazole derivatives may have antiviral properties
Molecular Mechanism
It is known that triazole derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazole-3-carboxylates with 2-chloroethylamine under mild conditions. This reaction typically proceeds in the presence of a base such as sodium hydroxide and a solvent like tetrahydrofuran (THF) at room temperature . Another method involves the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques. These methods utilize copper-on-charcoal as a heterogeneous catalyst, allowing for efficient and scalable production . The use of continuous flow reactors ensures consistent product quality and minimizes waste generation.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation to form triazole N-oxides or reduction to form dihydrotriazoles.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions to form triazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Cycloaddition Reactions: These reactions often require a copper catalyst and proceed under mild conditions.
Major Products Formed
Substitution Reactions: Formation of new triazole derivatives with varied functional groups.
Oxidation and Reduction: Formation of triazole N-oxides or dihydrotriazoles.
Cycloaddition Reactions: Formation of triazolines.
Wissenschaftliche Forschungsanwendungen
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole-4-carboxamide: Similar structure but different substitution pattern, leading to varied biological activities.
1,2,4-Triazole-3-carboxamide: Another triazole derivative with distinct chemical properties and applications.
Uniqueness
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of a chloroethyl group and a triazole ring, which imparts specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in various scientific fields.
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c6-1-2-10-3-4(5(7)11)8-9-10/h3H,1-2H2,(H2,7,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFYUPWTDPWTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCCl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2853240.png)



![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B2853244.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2853246.png)

![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2853249.png)


![[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B2853257.png)
